Dimethylcadmium

Catalog No.
S566475
CAS No.
506-82-1
M.F
CH3CdCH3
C2H6Cd
M. Wt
142.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylcadmium

CAS Number

506-82-1

Product Name

Dimethylcadmium

IUPAC Name

cadmium(2+);carbanide

Molecular Formula

CH3CdCH3
C2H6Cd

Molecular Weight

142.48 g/mol

InChI

InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2

InChI Key

VQNPSCRXHSIJTH-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[Cd+2]

Synonyms

dimethylcadmium

Canonical SMILES

[CH3-].[CH3-].[Cd+2]

The exact mass of the compound Dimethylcadmium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylcadmium (Cd(CH3)2) is a highly volatile, linear organometallic liquid primarily utilized as a primary cadmium source in metal-organic chemical vapor deposition (MOCVD) and specialized anhydrous colloidal nanocrystal synthesis. Exhibiting a high vapor pressure of 33 mm Hg at 25 °C, it enables highly efficient gas-phase mass transport without the need for extreme bubbler heating [1]. While its extreme toxicity and pyrophoricity require rigorous inert-atmosphere handling, its direct pyrolysis profile and clean decomposition into high-purity elemental cadmium and volatile organic byproducts make it the standard precursor for depositing cadmium-containing semiconductor thin films (such as CdTe, HgCdTe, and CdZnTe) and synthesizing defect-free quantum dots [2].

Substituting dimethylcadmium with higher alkyls like diethylcadmium or inorganic salts like cadmium oxide fundamentally compromises process control in vapor-phase and anhydrous colloidal workflows. Diethylcadmium exhibits significantly lower volatility (boiling point 150–160 °C) and decomposes at temperatures up to 250 K lower than standard co-precursors, leading to severe premature upstream deposition and non-uniform film stoichiometry in MOCVD reactors [1]. Conversely, while cadmium oxide is a safer, non-volatile substitute for general quantum dot synthesis, it requires high-temperature complexation with fatty acids that generates water and intermediate Cd0 species, which can alter nanocrystal morphology and induce surface trap states [2]. Consequently, for applications requiring strict anhydrous nucleation or high-efficiency vapor transport, dimethylcadmium remains a critical requirement.

Vapor Pressure and MOCVD Mass Transport Efficiency

In metal-organic chemical vapor deposition, precursor volatility directly dictates carrier gas saturation and thin-film growth rates. Dimethylcadmium provides a high vapor pressure of 33 mm Hg at 25 °C (boiling point ~106 °C), allowing efficient transport using standard unheated or low-heat bubbler configurations [1]. In contrast, diethylcadmium possesses a significantly lower vapor pressure with a boiling point of 150–160 °C, requiring elevated bubbler temperatures that risk precursor degradation before reaching the reactor [2].

Evidence DimensionVapor pressure and boiling point
Target Compound Data33 mm Hg at 25 °C; boiling point ~106 °C
Comparator Or BaselineLower vapor pressure; boiling point 150–160 °C (Diethylcadmium)
Quantified DifferenceDimethylcadmium offers substantially higher volatility, eliminating the need for high-temperature bubbler heating.
ConditionsStandard MOCVD bubbler transport at 25 °C

High volatility ensures consistent, high-yield mass transport of the cadmium precursor to the deposition zone without thermal degradation in the delivery lines.

Thermal Decomposition Stability and Alloy Uniformity

During the epitaxial growth of ternary alloys like CdZnTe, matching the thermal decomposition profiles of group II precursors is critical. Dimethylcadmium decomposes cleanly in the established 250–400 °C window. When diethylcadmium is present, it reacts at a temperature approximately 250 K lower than dimethylzinc [1]. This massive disparity in decomposition kinetics causes the cadmium species to deplete rapidly at the reactor inlet, resulting in highly non-uniform, cadmium-rich films upstream and zinc-rich films downstream [1].

Evidence DimensionDecomposition temperature disparity vs. Zinc co-precursors
Target Compound DataStable decomposition profile matching standard MOCVD windows
Comparator Or BaselineDecomposes ~250 K lower than dimethylzinc (Diethylcadmium)
Quantified DifferenceDimethylcadmium prevents the extreme premature upstream deposition characteristic of diethylcadmium.
ConditionsMOCVD reactor thermal profile for CdZnTe growth

Selecting dimethylcadmium prevents reactor inlet clogging and ensures uniform stoichiometric composition across the entire semiconductor wafer.

Anhydrous Byproduct Profile for Defect-Free Nanocrystals

The synthesis of pristine, highly luminescent quantum dots requires strict control over the nucleation environment. Dimethylcadmium pyrolyzes directly in hot coordinating solvents to yield reactive cadmium monomers and volatile organic byproducts, maintaining a strictly anhydrous system[1]. In contrast, modern baseline precursors like cadmium oxide must react with long-chain carboxylic or phosphonic acids at >200 °C, a process that generates water and intermediate Cd0 species [2]. These byproducts can degrade ligands, alter nanocrystal morphology, and introduce non-radiative trap sites [2].

Evidence DimensionByproduct generation during monomer formation
Target Compound DataVolatile organics (methane/ethane); strictly anhydrous
Comparator Or BaselineGenerates water and intermediate Cd0 (Cadmium Oxide / Carboxylates)
Quantified DifferenceDimethylcadmium eliminates water generation during precursor decomposition, preserving ligand integrity and core morphology.
ConditionsHigh-temperature (>300 °C) colloidal pyrolysis in coordinating solvents

A water-free nucleation environment is essential for synthesizing defect-free core/shell quantum dots with maximum photoluminescence quantum yields.

MOCVD of HgCdTe Infrared Detectors

For the industrial deposition of high-purity HgCdTe epitaxial layers, dimethylcadmium is the necessary choice. Its high vapor pressure of 33 mm Hg at 25 °C guarantees efficient, high-yield mass transport to the deposition zone without requiring elevated bubbler temperatures that could degrade the precursor[1].

Epitaxial Growth of CdZnTe Radiation Detectors

When growing ternary CdZnTe alloys via MOCVD, dimethylcadmium is required to maintain stoichiometric uniformity. Because it avoids the severe 250 K premature decomposition drop-off seen with diethylcadmium, it prevents reactor inlet clogging and ensures consistent cadmium incorporation across large-area substrates[2].

Anhydrous Synthesis of Core/Shell Quantum Dots

In the fabrication of pristine CdSe/ZnS core/shell quantum dots, dimethylcadmium is chosen to establish a strictly anhydrous nucleation environment. By decomposing directly into volatile organics rather than generating water and intermediate Cd0 species like cadmium oxide, it prevents ligand degradation and the formation of non-radiative trap sites[3].

UNII

0T3G3H597H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

506-82-1

Wikipedia

Dimethylcadmium

Dates

Last modified: 08-15-2023

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